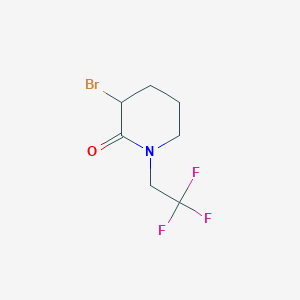

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEPLTVGMWTVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Promise of Trifluoroethyl Piperidin-2-one Derivatives

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Perspective on Synthesis, Mechanism, and Clinical Potential

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its six-membered heterocyclic structure provides a versatile and robust framework for designing therapeutic agents. When modified with a piperidin-2-one (a delta-lactam) core, the scaffold gains specific conformational and electronic properties. The strategic introduction of a trifluoroethyl group onto this core represents a significant advancement in drug design. This moiety is prized for its ability to enhance crucial pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's steric and electronic profile.[2][3] This guide synthesizes current knowledge on trifluoroethyl piperidin-2-one derivatives, offering a technical exploration of their synthesis, diverse mechanisms of action, and burgeoning therapeutic applications.

Synthetic Pathways: From Concept to Compound

The construction of trifluoroethyl piperidin-2-one derivatives can be approached through several strategic pathways, primarily involving the cyclization of linear precursors or the modification of existing heterocyclic systems.[1][2] The choice of method often depends on the desired substitution pattern and stereochemistry. A common approach involves the N-alkylation of a pre-formed piperidin-2-one ring with a trifluoroethylating agent.

General Synthetic Workflow

The synthesis typically begins with a substituted glutarimide or a related linear precursor, which undergoes cyclization and subsequent functionalization. The introduction of the trifluoroethyl group at the nitrogen atom is a key step, often achieved under basic conditions.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of α-Bromo Lactams

Introduction: The Strategic Importance of α-Functionalized Lactams

Lactams, particularly γ- and β-lactams, are privileged heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active natural products.[1] The functionalization of the carbon atom alpha to the carbonyl group opens a gateway to novel chemical space, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles. Traditional methods for α-functionalization often rely on enolate chemistry, which can be limited by harsh conditions and issues with regioselectivity and stereocontrol.

Modern cross-coupling reactions offer a powerful and versatile alternative, allowing for the precise installation of a wide range of substituents (aryl, alkyl, alkynyl, amino groups) at the α-position of lactams starting from readily accessible α-bromo precursors. This guide provides an in-depth exploration of the key cross-coupling methodologies applicable to α-bromo lactams, offering field-proven insights into reaction optimization, mechanistic considerations, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

I. Palladium- and Nickel-Catalyzed C(sp³)–C(sp²) Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[2][3] While extensively used for C(sp²)-C(sp²) coupling, its application to C(sp³)-hybridized centers like α-bromo lactams presents unique challenges, primarily the slower rate of oxidative addition and the potential for β-hydride elimination. Recent advances, however, have demonstrated the viability of this transformation, particularly with nickel catalysis.

Expertise & Experience: Mechanistic Insights and Key Parameters

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the C-Br bond of the α-bromo lactam. For C(sp³) centers, this step is often rate-limiting. The choice of metal and ligand is critical; nickel catalysts are often more effective than palladium for this challenging oxidative addition.[4]

-

Transmetalation: The organic moiety from the boronic acid or ester derivative is transferred from boron to the metal center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[2]

-

Reductive Elimination: The two organic partners on the metal center couple, forming the desired C-C bond and regenerating the active M(0) catalyst. Bulky, electron-rich phosphine ligands can accelerate this step.[5]

Causality Behind Experimental Choices:

-

Catalyst Selection (Ni vs. Pd): Nickel catalysts, such as NiBr₂·diglyme or NiCl₂·DME, are often superior for α-bromo lactams due to their higher reactivity in the oxidative addition step with alkyl halides.[4][6]

-

Ligand Selection: Bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) are effective in stabilizing the nickel catalyst and promoting the reaction.[4][6] For palladium-catalyzed α-arylation of related amides, bulky, electron-rich monophosphine ligands (e.g., tBu₃P) are often employed to accelerate both oxidative addition and reductive elimination.[7]

-

Boron Source: While boronic acids are common, organoboron reagents like aryl-(9-BBN) have shown excellent results in the coupling with α-bromo-α-fluoro-β-lactams, providing high diastereoselectivity.[6]

-

Base: A non-nucleophilic base is crucial to activate the boronic acid without promoting unwanted side reactions. Lithium tert-butoxide (LiOtBu) has proven effective in nickel-catalyzed systems.[4]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Nickel-Catalyzed α-Arylation of an α-Bromo-α-fluoro-β-lactam[6][8]

This protocol is adapted from the diastereoselective synthesis of α-aryl-α-fluoro-β-lactams.

Materials:

-

α-Bromo-α-fluoro-β-lactam (1.0 equiv)

-

Aryl-(9-BBN) reagent (1.25 equiv)

-

NiBr₂·diglyme (10 mol%)

-

4,4′-Di-tert-butylbipyridine (dtbbpy) (11 mol%)

-

Lithium tert-butoxide (LiOtBu) (1.25 equiv)

-

Anhydrous benzene or toluene

Procedure:

-

Catalyst Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add NiBr₂·diglyme (10 mol%) and 4,4′-di-tert-butylbipyridine (11 mol%).

-

Add anhydrous benzene (to make a ~0.07 M solution with respect to the lactam) and stir the resulting mixture vigorously for 2 hours at room temperature. A light-green slurry should form.

-

Reaction Assembly: In a separate flask, dissolve the α-bromo-α-fluoro-β-lactam (1.0 equiv) and LiOtBu (1.25 equiv) in anhydrous benzene.

-

To the catalyst slurry, add the solution of the aryl-(9-BBN) reagent (1.25 equiv) and stir for 20 minutes at room temperature.

-

Add the solution of the α-bromo-α-fluoro-β-lactam and base to the activated catalyst mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Aryl-(9-BBN) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) | Ref |

| 1 | Phenyl-(9-BBN) | NiBr₂·diglyme (10) | dtbbpy (11) | LiOtBu (1.25) | Benzene | 85 | [6] |

| 2 | 4-MeO-Ph-(9-BBN) | NiBr₂·diglyme (10) | dtbbpy (11) | LiOtBu (1.25) | Benzene | 82 | [6] |

| 3 | 4-F-Ph-(9-BBN) | NiBr₂·diglyme (10) | dtbbpy (11) | LiOtBu (1.25) | Benzene | 78 | [6] |

II. Palladium- and Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling: The Negishi Reaction

The Negishi coupling utilizes highly reactive organozinc reagents, making it a powerful tool for forming C-C bonds, including those involving sp³-hybridized carbons.[8] Its high functional group tolerance and the ability to perform reactions under mild conditions have led to its application in the functionalization of α-bromo amides, which serve as excellent surrogates for α-bromo lactams.[9]

Expertise & Experience: Mechanistic Insights and Key Parameters

The Negishi coupling follows the same fundamental catalytic cycle as the Suzuki reaction.[10] The key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium or nickel center.

-

Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal or by transmetalation from organolithium or Grignard reagents with a zinc salt (e.g., ZnCl₂).[8]

-

Catalyst System: Both palladium and nickel catalysts are effective. For asymmetric couplings of α-bromo amides, Ni/Pybox catalyst systems have shown excellent results, affording products with high enantiomeric excess.[9]

-

Solvent: Aprotic polar solvents like THF, DMF, or DMI (1,3-dimethyl-2-imidazolidinone) are commonly used.[11]

-

Functional Group Tolerance: A key advantage of the Negishi coupling is its high tolerance for various functional groups, such as esters, nitriles, and ethers, due to the relatively low basicity of organozinc reagents compared to organolithium or Grignard reagents.[12]

Protocol: Asymmetric Nickel-Catalyzed Negishi Coupling of an α-Bromo Amide[12][14]

This protocol describes an enantioselective, stereoconvergent coupling of a racemic α-bromo amide with an alkylzinc reagent, providing a framework for applications with α-bromo lactams.

Materials:

-

Racemic α-bromo amide (1.0 equiv)

-

Alkylzinc reagent (1.3 equiv)

-

NiCl₂·glyme (7 mol%)

-

(R)-(i-Pr)-Pybox (9 mol%)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add NiCl₂·glyme (7 mol%), (R)-(i-Pr)-Pybox (9 mol%), and the racemic α-bromo amide (1.0 equiv).

-

Add DMI and THF via syringe and stir the resulting orange solution at room temperature for 10 minutes.

-

Addition of Organozinc Reagent: Slowly add the alkylzinc reagent (1.3 equiv) via syringe over 5-10 minutes, ensuring the internal temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding ethanol. Dilute the mixture with diethyl ether and wash successively with water (3x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

III. Modern Radical-Based Approaches: Copper-Catalyzed and Photoredox Methods

Recent years have seen a surge in the development of radical-based cross-coupling reactions, which offer complementary reactivity to traditional palladium- and nickel-catalyzed methods. These approaches are particularly well-suited for the functionalization of C(sp³)–H bonds and alkyl halides like α-bromo lactams.

A. Copper-Catalyzed Radical Cross-Coupling

Copper catalysis provides a cost-effective and efficient platform for C-N and C-C bond formation with α-bromo lactams under mild thermal conditions.[13] These reactions typically proceed via a single-electron transfer (SET) mechanism to generate a key alkyl radical intermediate.

Mechanism & Key Features:

-

A Cu(I) complex, formed from a copper salt and a chiral ligand, reduces the α-bromo lactam via SET to generate a prochiral α-lactam radical and a Cu(II) complex.[13]

-

This radical intermediate then couples with either a Cu(II)-amido complex (for C-N coupling) or undergoes transmetalation with an organoboron reagent followed by bond formation (for C-C coupling).[13][14][15]

-

The use of chiral N,N,N-ligands is crucial for achieving high enantioselectivity, as the ligand controls the stereochemical outcome of the radical coupling step.[13]

Diagram: Copper-Catalyzed Radical C-N Coupling

Caption: Plausible mechanism for copper-catalyzed C-N coupling.

B. Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon excitation with light, can engage in single-electron transfer events to generate radical intermediates under exceptionally mild conditions.[16] This strategy has been successfully applied to the formal [3+2] synthesis of γ-lactams from α-bromo imides (as lactam precursors) and unactivated olefins.

Mechanism & Key Features:

-

The excited photocatalyst (*PC) can initiate C-Br bond homolysis in one of two ways:

-

Reductive Quenching: *PC is quenched by an amine, generating a strongly reducing PC•⁻ radical anion, which then reduces the α-bromo lactam.

-

Oxidative Quenching: *PC directly oxidizes a suitable donor and the resulting PC•⁺ is then reduced in a subsequent step. Alternatively, an electron donor-acceptor (EDA) complex between the α-bromo imide and an amine can be directly excited by light.[16]

-

-

The resulting electrophilic α-amido radical adds to an unactivated alkene.

-

The newly formed carbon-centered radical is then trapped, often by abstracting a bromine atom from another equivalent of the starting material in an atom transfer radical addition (ATRA) chain process.

-

Subsequent intramolecular cyclization, typically promoted by a base, yields the final lactam product.[16]

IV. Other Key Cross-Coupling Methodologies

While less commonly reported specifically for α-bromo lactams, other major cross-coupling reactions are highly relevant and can be adapted from protocols for analogous α-bromo amides and esters.

A. The Heck Reaction

The Heck reaction couples an organic halide with an alkene.[17][18] For an α-bromo lactam, this would involve coupling at the α-position with an alkene to form a new C-C bond and a double bond. The reaction is typically palladium-catalyzed and requires a base. Controlling regioselectivity and avoiding β-hydride elimination from the lactam itself are key challenges. Intramolecular Heck reactions are particularly powerful for constructing complex heterocyclic systems.

B. The Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and typically a copper(I) co-catalyst.[19][20] Applying this to an α-bromo lactam would yield an α-alkynyl lactam, a valuable building block. Copper-free protocols have also been developed to avoid issues with alkyne homocoupling.[21]

C. The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl or vinyl halide and an amine.[5][13] While typically used to form aryl amines, its principles can be extended. An intermolecular atroposelective Buchwald-Hartwig coupling of bulky NH lactams with aryl halides has been recently reported, showcasing the potential for complex C-N axis formation. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging reductive elimination step.

V. General Experimental Workflow and Troubleshooting

A successful cross-coupling reaction requires careful attention to detail, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.

Diagram: General Experimental Workflow

Caption: Standard workflow for transition-metal catalyzed cross-coupling.

Trustworthiness: A Self-Validating System & Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No Reaction / Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure anaerobic/anhydrous conditions. Screen different ligands/metals. |

| Low reactivity of substrate | Increase temperature. For Suzuki, use a more reactive boronate ester. For aryl halides, reactivity is I > Br > OTf > Cl.[5] | |

| Incorrect base | Base may be too weak (e.g., for Suzuki transmetalation) or too strong (causing substrate degradation). Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, LiOtBu). | |

| Side Product Formation | Homocoupling of coupling partner | (Suzuki) Use anhydrous conditions. (Sonogashira) Run copper-free or use an amine scavenger. |

| Dehalogenation of starting material | Lower reaction temperature. Ensure the base is not acting as a reductant. | |

| β-Hydride elimination | Use a ligand that promotes rapid reductive elimination (e.g., bulky, electron-rich phosphines). |

VI. Conclusion

The cross-coupling of α-bromo lactams is a dynamic and rapidly evolving field that provides powerful tools for the synthesis of complex, high-value molecules. From the well-established palladium- and nickel-catalyzed Suzuki and Negishi reactions to modern copper-catalyzed and photoredox-mediated radical processes, researchers have a diverse toolkit at their disposal. The key to success lies in understanding the underlying catalytic cycles and the specific roles of the catalyst, ligand, base, and solvent. By carefully selecting and optimizing these parameters, chemists can effectively navigate the challenges of C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation to forge novel lactam-containing structures for applications in medicine and beyond.

References

- (No Source Found)

-

Treacy, S. M., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(6), 1569-1575. [Link]

-

Zhang, X., et al. (2023). Synthesis of α-Quaternary β-Lactams via Copper-Catalyzed Enantioconvergent Radical C(sp3)-C(sp2) Cross-Coupling with Organoboronate Esters. Angewandte Chemie International Edition, 62(2), e202214709. [Link]

-

Zhang, X., et al. (2022). Synthesis of α-Quaternary β-Lactams via Copper-Catalyzed Enantioconvergent Radical C(sp3)-C(sp2) Cross-Coupling with Organoboronate Esters. Semantic Scholar. [Link]

-

Wikipedia contributors. (2024). Negishi coupling. Wikipedia. [Link]

-

Chen, J., et al. (2023). Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry, 1(10), 576-582. [Link]

-

Stoltz, B. M., et al. (2020). Palladium-Catalyzed Asymmetric α-Arylation of γ-Lactam Derivatives. MDPI. [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

-

Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]

-

Li, J-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

-

Hartwig, J. F., et al. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

-

Zhu, J., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. [Link]

-

Ando, A., et al. (2014). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. Synlett. [Link]

-

Fu, G. C. (2008). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 85, 7. [Link]

-

Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

-

No, Y., et al. (2020). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. ACS Catalysis, 10(15), 8490-8539. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry, 19(34), 7333-7347. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Huffman, D. L., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Potassium Carboxylates. SciSpace. [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

-

Fu, G. C., & Fischer, C. (2005). Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alpha-bromo amides with organozinc reagents. Journal of the American Chemical Society, 127(13), 4594-4595. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

-

Fu, G. C., & Fischer, C. (2008). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide. DSpace@MIT. [Link]

-

Wang, Z., et al. (2019). NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides. Angewandte Chemie International Edition, 58(42), 15153-15157. [Link]

-

Thapa, S., et al. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. ACS Catalysis, 1(3), 200-219. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

van der Ende, C., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

Sources

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alpha-bromo amides with organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide [dspace.mit.edu]

- 13. Recent progress towards transition metal-catalyzed synthesis of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Transition Metal-Catalyzed Enantioselective Alpha Functionalization of Nitrogen and Oxygen-Containing Heterocycles - ProQuest [proquest.com]

- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. uwindsor.ca [uwindsor.ca]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Scalable Preparation of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one: Application Notes and Protocols

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery. The piperidine ring, a prevalent motif in numerous pharmaceuticals, when functionalized with a trifluoroethyl group and a bromine atom, becomes a versatile building block for the synthesis of novel chemical entities. This guide provides a comprehensive and scalable two-step protocol for the synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one, a valuable intermediate for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust two-step sequence. The first step involves the N-alkylation of commercially available piperidin-2-one with a potent trifluoroethylating agent. The resulting N-substituted lactam is then subjected to a regioselective alpha-bromination to yield the final product.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(2,2,2-trifluoroethyl)piperidin-2-one

Reaction Scheme

Mechanism and Rationale

The first step is the N-alkylation of the piperidin-2-one lactam. The nitrogen atom of the lactam is nucleophilic and can be alkylated by a suitable electrophile. For the introduction of the trifluoroethyl group, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is an excellent choice of reagent. The triflate group is an exceptionally good leaving group, which makes the trifluoroethyl moiety highly electrophilic and reactive towards nucleophiles.[1]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction to prevent quenching of the base and the reactive intermediates.

Scalable Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Quantity |

| Piperidin-2-one | 99.13 | 1.0 | 50.0 g |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 | 22.2 g |

| 2,2,2-Trifluoroethyl triflate | 232.10 | 1.1 | 128.5 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 1.0 L |

| Saturated aq. NH₄Cl | - | - | 500 mL |

| Brine | - | - | 500 mL |

| Anhydrous MgSO₄ | - | - | As needed |

| Ethyl Acetate | - | - | For extraction |

| Hexanes | - | - | For extraction |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add piperidin-2-one (50.0 g, 0.504 mol) and anhydrous THF (500 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 22.2 g, 0.555 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Add a solution of 2,2,2-trifluoroethyl triflate (128.5 g, 0.554 mol) in anhydrous THF (500 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2,2,2-trifluoroethyl)piperidin-2-one as a colorless oil.

Sources

Reagents for bromination of 1-(2,2,2-trifluoroethyl)piperidin-2-one

Application Note: Precision

Part 1: Executive Summary & Strategic Analysis

The

The Core Challenge:

The presence of the 2,2,2-trifluoroethyl group on the nitrogen creates a unique electronic environment compared to standard

-

Reduces Electron Density on Nitrogen: This dampens the amidic resonance, making the carbonyl carbon more electrophilic (ketone-like).

-

Increases

-Proton Acidity: The C3 protons are more acidic ( -

Destabilizes the Product: The resulting

-bromo lactam is prone to elimination (dehydrohalogenation) to form the

This guide prioritizes Kinetic Control (LDA/NBS) for research-grade purity and Thermodynamic Activation (

Part 2: Reagent Selection Matrix

| Reagent System | Mechanism | Selectivity (Mono vs. Di) | Scalability | Recommendation |

| LDA / NBS | Kinetic Enolate | High (>95:5) | Low/Med (Requires -78°C) | Primary Choice for R&D and complex scaffolds. |

| LiHMDS / TMSCl / NBS | Silyl Ketene Amidal | Very High | Med | Best for substrates sensitive to strong bases. |

| Imidoyl Chloride | Moderate | High (Room Temp/Reflux) | Preferred for multi-kilogram batches where cryogenics are cost-prohibitive. | |

| Acid Catalyzed | Low (Polybromination risk) | High | Not Recommended . The deactivated ring reacts sluggishly, leading to impurities. |

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic Enolization (The "Gold Standard")

Best for: High purity, preventing over-bromination, and downstream API synthesis.

Reagents:

-

Substrate: 1-(2,2,2-trifluoroethyl)piperidin-2-one (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)

-

Electrophile:

-Bromosuccinimide (NBS) (1.1 equiv), recrystallized -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous

Workflow Diagram:

Caption: Kinetic control workflow using LDA/NBS to ensure mono-bromination at the C3 position.

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried round-bottom flask with 1-(2,2,2-trifluoroethyl)piperidin-2-one (10 mmol) and anhydrous THF (50 mL). Place under a positive pressure of nitrogen.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (11 mmol, 5.5 mL of 2.0 M solution) dropwise via syringe pump over 20 minutes.

-

Critical Insight: The trifluoroethyl group increases the density of the solution; ensure vigorous stirring to prevent concentration gradients.

-

Hold Time: Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

-

Bromination: Dissolve NBS (11 mmol, 1.96 g) in minimal anhydrous THF (10 mL). Add this solution dropwise to the cold enolate mixture.

-

Observation: The solution may turn transiently yellow/orange.

-

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The product usually runs less polar than the starting material due to the heavy bromine atom, though the

group compresses

-

-

Workup: Quench with saturated

(20 mL) while still at 0°C. Extract with Ethyl Acetate ( -

Purification: Flash chromatography on silica gel. Note:

-bromo lactams are moderately unstable on silica; use a short column and neutralize silica with 1%

Protocol B: The "Nagasawa" Activation (Scale-Up Route)

Best for: Multi-gram/Kilogram scale where -78°C is impossible.

Mechanism:

This method uses

Reagents:

- (1.0 equiv)

- (0.1 equiv - Catalyst)

- (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

-

Dissolve the lactam (50 mmol) in dry DCM (100 mL).

-

Add

(50 mmol) and -

Add elemental Bromine (

) (50 mmol) dropwise. -

Reflux the mixture for 2–4 hours.

-

Hydrolysis (Critical): Cool to 0°C and slowly add water. This hydrolyzes the intermediate back to the lactam, retaining the bromine at the

-position. -

Safety Note: This generates significant HCl and HBr gas. A caustic scrubber is mandatory.

Part 4: Mechanistic Visualization

Understanding the electronic influence of the trifluoroethyl group is vital for troubleshooting.

Caption: Mechanistic pathway highlighting the inductive influence of the trifluoroethyl group on enolization.

Part 5: Troubleshooting & Stability (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Double Bromination | Excess base or high temperature allowed thermodynamic equilibration. | Strictly control LDA stoichiometry (1.05–1.1 eq). Keep T < -60°C during addition. |

| Elimination Product ( | Basic workup or silica acidity caused HBr elimination. | Use buffered workup ( |

| Low Conversion | Enolization failed due to moisture or "wet" LDA. | Titrate LDA before use. Ensure substrate is azeotropically dried with toluene. |

| Complex Mixture | Nucleophilic attack on the carbonyl (ring opening). | Avoid nucleophilic bases like |

References

-

General Lactam Functionalization

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Halogenation).

-

-

Specific Reagent Utility (NBS/LDA)

-

Nagashima, H., et al. (2003). "Copper-Catalyzed Radical Cyclization of N-Allylhaloacetamides." Journal of Organic Chemistry, 68(1), 115–119. Link (Demonstrates stability of halo-lactams).

-

- Synthesis of Ubrogepant Intermediates (Contextual)

- Phosphorus/Halogen Activation (Nagasawa Method)

Troubleshooting & Optimization

Overcoming steric hindrance in 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one substitution

Case ID: TFE-PIP-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "TFE Shield" Problem

Welcome to the technical support hub for functionalizing 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one . If you are here, you are likely experiencing stalled reactions or unwanted elimination products.

You are fighting a two-front war:

-

Steric/Electronic Repulsion: The 2,2,2-trifluoroethyl (TFE) group is not just bulky; it is a dense cloud of electron-withdrawing fluorine atoms. This creates a dipole field that repels incoming nucleophiles from the backside trajectory required for standard

chemistry. -

Hyper-Acidity: The electron-withdrawing nature of the TFE group, combined with the lactam carbonyl, renders the C3-proton highly acidic (

estimated <18). Basic nucleophiles will preferentially act as bases, leading to elimination (enamide formation) rather than substitution.

This guide provides the protocols to bypass these barriers using Silver-Mediated Pathways and Non-Basic "Trojan Horse" Nucleophiles .

Part 1: Diagnostic Center (Troubleshooting FAQs)

Q1: "I am seeing rapid consumption of starting material, but NMR shows an olefin (enamide) instead of my substitution product. Why?"

Diagnosis: You are using a basic nucleophile (e.g., a primary amine, alkoxide) or a basic solvent system.

The Mechanism: The TFE group pulls electron density from the lactam nitrogen, which in turn pulls from the carbonyl. This inductive chain makes the

-

Switch to Non-Basic Nucleophiles: Use Sodium Azide (

) or Potassium Thioacetate. -

Change the Pathway: If you must use an amine, you cannot use direct displacement. You must use the Silver Oxide Protocol (see Part 3) or the Azide-Reduction sequence .

Q2: "The reaction is dead. I've heated it to 80°C in DMF, but the bromide won't budge."

Diagnosis: Trajectory blockage (Steric Hindrance).

The Mechanism: The 6-membered piperidinone ring is conformationally semi-rigid. The bulky TFE group likely adopts a conformation that shields the backside of the C-Br bond. Standard

-

Finkelstein Swap: Add 10 mol% Sodium Iodide (NaI). The iodide displaces the bromide (equilibrium) to form the

-iodo intermediate. The C-I bond is longer and weaker, relieving steric strain in the transition state. -

The "Silver Bullet": Use a Silver(I) source to pull the bromide away, creating a transient cationic character that does not require perfect backside alignment.

Q3: "Can I use simple amines (e.g., benzylamine) for direct substitution?"

Answer: No. Direct reaction with amines will result in <10% yield and >80% elimination. Amines are too basic. You must use the Silver-Promoted Amination protocol described below, which allows the silver to act as a Lewis acid to activate the bromide while the amine acts as a nucleophile, often buffering the acidity.

Part 2: Decision Matrix & Logic Flow

The following logic tree illustrates the decision-making process for rescuing your synthesis.

Figure 1: Troubleshooting logic flow for

Part 3: Validated Experimental Protocols

Protocol A: The "Silver Bullet" (Ag-Promoted Substitution)

Best for: Installing Oxygen or Nitrogen nucleophiles when direct

Mechanism: Silver coordinates with the Bromine, weakening the C-Br bond and allowing substitution to occur via a "loose"

Reagents:

-

Substrate: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (1.0 equiv)

-

Nucleophile: Amine or Alcohol (1.2 - 1.5 equiv)

-

Promoter: Silver(I) Oxide (

) (0.6 - 1.0 equiv) Note: -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

-

Preparation: In a foil-wrapped flask (protect from light), dissolve the substrate in anhydrous MeCN (0.1 M concentration).

-

Activation: Add the Nucleophile. Stir for 5 minutes.

-

Initiation: Add

in one portion. The reaction mixture will turn black/brown. -

Reaction: Stir vigorously at room temperature.

-

Checkpoint: Monitor TLC after 2 hours. If sluggish, heat to 40°C. Do not exceed 60°C to avoid elimination.

-

-

Workup: Filter the mixture through a Celite pad to remove silver salts. Rinse with EtOAc. Concentrate and purify via column chromatography.

Protocol B: The "Trojan Horse" (Azide Displacement)

Best for: Installing an amine group without causing elimination.

Mechanism: The Azide anion (

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Solvent: DMSO or DMF (Dry).

Step-by-Step:

-

Dissolution: Dissolve substrate in DMSO (0.2 M).

-

Addition: Add

carefully. -

Reaction: Stir at room temperature for 4-12 hours.

-

Note: If the reaction is slow, add 10 mol% NaI (Finkelstein catalyst).

-

-

Safety: Quench with water. Extract into EtOAc.

-

Warning: Azides are shock-sensitive. Do not concentrate reaction mixtures to dryness if residual azide is present.

-

-

Reduction (The Reveal): Reduce the purified azide to the amine using Hydrogenation (

, Pd/C) or Staudinger conditions (

Part 4: Data & Mechanistic Insights

Table 1: Nucleophile Performance Guide

| Nucleophile Class | Example | Reactivity w/ TFE-Lactam | Risk Factor | Recommendation |

| Hard Base / Nuc | Poor | High (Elimination) | Avoid direct use. Use Ag-promoted. | |

| Soft / Linear | Good | Low | Highly Recommended . | |

| Halide | Excellent | None | Use as catalyst (Finkelstein). | |

| Bulky | Zero | High (Elimination) | Will only yield enamide. |

Visualizing the Pathway

The following diagram illustrates why the Silver pathway succeeds where the direct pathway fails.

Figure 2: Mechanistic divergence between direct basic attack and Silver-assisted substitution.

References

-

Mechanistic Insight on

-Haloamides: Pesticcio, L., et al. "The Fascinating Chemistry of -

Silver Oxide Mediation: Bouzide, A., & Sauvé, G. "Highly selective silver(I) oxide mediated monoprotection of symmetrical diols."[3] Tetrahedron Letters, 1997.[3] [Link] Citation for: Utility of Ag2O in promoting substitution with alkyl halides.[3]

-

Steric Hindrance in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

: Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." [Link] Citation for: Fundamental principles of steric blockage in alkyl halide substitution. -

Properties of Trifluoroethyl Group: PubChem. "2,2,2-Trifluoroethanol and derivatives." [Link] Citation for: Electronic properties and acidity enhancement by TFE group.

Sources

Technical Support Center: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Welcome to the technical support center for 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of this key synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and control its degradation in your experimental workflows.

Introduction: The Challenge of Stability

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is a highly functionalized δ-lactam, making it a valuable building block in medicinal chemistry. However, the very features that make it synthetically useful—the α-bromo and N-trifluoroethyl groups—also render the lactam ring susceptible to hydrolysis. Both substituents are strongly electron-withdrawing, which significantly increases the electrophilicity of the amide carbonyl carbon. This heightened reactivity makes the molecule prone to nucleophilic attack by water or other nucleophiles, leading to ring-opening and the formation of undesired byproducts. Understanding and controlling this hydrolytic instability is paramount for achieving high yields and purity in your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one, and I see an unfamiliar peak in my LC-MS that corresponds to the mass of the hydrolyzed product. What is happening?

A1: You are likely observing the hydrolysis of the lactam ring. The electron-withdrawing effects of the α-bromo and N-trifluoroethyl groups make the carbonyl carbon highly susceptible to nucleophilic attack. This can occur under both acidic and basic conditions, and even neutral water can act as a nucleophile, especially with elevated temperatures or prolonged reaction times.

Q2: What is the fundamental mechanism of this hydrolysis?

A2: The hydrolysis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one can proceed through two primary pathways, depending on the pH of your reaction medium:

-

Acid-Catalyzed Hydrolysis (Aac2 Mechanism): In the presence of an acid, the carbonyl oxygen of the lactam is protonated. This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule then attacks this activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfers lead to the cleavage of the C-N bond and the opening of the lactam ring.[1][2][3]

-

Base-Catalyzed Hydrolysis (Bac2 Mechanism): Under basic conditions, a hydroxide ion or another strong nucleophile directly attacks the carbonyl carbon.[4][5] This is often the more problematic pathway as it is an irreversible process. The attack forms a tetrahedral intermediate, which then collapses, cleaving the C-N bond to form a carboxylate and an amine. This final deprotonation step drives the reaction to completion.[5]

Below is a diagram illustrating these two hydrolytic pathways.

Caption: Workflow for an anhydrous reaction setup.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.

-

Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Solvent and Reagent Addition: Use anhydrous solvents and add all liquid reagents via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for LC-MS analysis.

-

Workup: When the reaction is complete, proceed with a non-aqueous workup if possible (e.g., filtration through celite or silica gel). If an aqueous workup is unavoidable, cool the reaction mixture to 0 °C before quenching and proceed quickly as described in the troubleshooting guide above.

By understanding the inherent reactivity of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one and implementing these careful experimental techniques, you can successfully minimize unwanted hydrolysis and improve the overall efficiency and reproducibility of your synthetic procedures.

References

-

Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available at:[Link]

-

Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 944-951. Available at:[Link]

-

Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Available at:[Link]

-

Smith, A. M., & Whyman, R. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(11), 2345-2353. Available at:[Link]

-

Modi, G., & Kulkarni, S. (2015). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Central European Journal of Chemistry, 13(1). Available at:[Link]

-

Wan, P., & Modro, T. A. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(14), 2023-2029. Available at:[Link]

-

Ołdziej, S., & Ciarkowski, J. (2002). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available at:[Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at:[Link]

-

O'Donoghue, A. C., & Zainal, H. (1999). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical Kinetics, 31(10), 723-730. Available at:[Link]

-

HYDROLYSIS REACTIONS. (2018). Available at:[Link]

-

Golebiewski, P., & Cieniecka-Rosłonkiewicz, A. (2011). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Archiv der Pharmazie, 344(1), 35-43. Available at:[Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Product Category: Fluorinated Heterocyclic Building Blocks Application: Pharmaceutical Intermediates (Peptidomimetics, CGRP Antagonists) Target Audience: Medicinal Chemists, Analytical Scientists

Executive Summary

This guide provides a comparative analysis of the NMR characterization of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one . Due to the simultaneous presence of a chiral center (C3-Br) and a spin-active fluorinated side chain (

This document compares Standard 1H NMR against

Part 1: Structural Context & The Analytical Challenge

The Molecule[1][2]

-

Core Scaffold: Piperidin-2-one (

-lactam). -

Key Substituent 1: Bromine at C3 (creates a chiral center).

-

Key Substituent 2: 2,2,2-Trifluoroethyl group at N1.

The Challenge: "The Multiplicity Trap"

In a standard achiral molecule, an N-ethyl group appears as a quartet. However, in this molecule, the C3 chiral center renders the two protons of the

Consequently, the

-

Proton A & B: Split each other (Geminal coupling,

Hz). -

Proton A & B: Split by

(Vicinal coupling,

Result: A standard 300/400 MHz spectrum often displays an uninterpretable "multiplet blob" in the 3.8–4.5 ppm region, often overlapping with the critical H3-methine signal.

Part 2: Comparative Analysis of Analytical Approaches

This section compares three methods for interpreting the critical

Method A: Standard 1H NMR (400 MHz)[3]

-

Status: Baseline (Often Insufficient).

-

Observation: The

protons appear as two complex multiplets. The -

Risk: Misinterpretation of integration values or confusion with impurities.

Method B: -Decoupled 1H NMR (1H{19F})

-

Status: Recommended (Gold Standard).

-

Observation: The

coupling is removed. The complex multiplets collapse into a clean AB quartet (two "roofed" doublets). -

Benefit: Allows precise measurement of the geminal coupling constant (

) and confirms the diastereotopic nature of the protons without fluorine interference.

Method C: 2D 1H-13C HSQC

-

Status: Validation.

-

Observation: Shows that the two distinct proton multiplets correlate to the same carbon signal (the

carbon). -

Benefit: Conclusively proves the protons are attached to the same carbon, ruling out impurities.

Performance Comparison Table

| Feature | Standard 1H NMR | 1H{19F} Decoupled NMR | 2D HSQC |

| N-CH2 Resolution | Poor (Complex Multiplet) | Excellent (AB Quartet) | High (Resolved Cross-peaks) |

| Coupling Data | Difficult to extract | Clear | Correlates H to C |

| Impurity Detection | Masked by multiplet | High (Sharp peaks) | High (Separate correlations) |

| Experiment Time | 5 mins | 10 mins | 20-40 mins |

Part 3: Detailed Spectral Interpretation

The N-(2,2,2-Trifluoroethyl) Group ( ppm)

Due to the chiral center at C3, the

-

Standard Appearance: Two separate "quartets of doublets" (dq).

-

:

-

:

-

:

-

Diagnostic Check: Look for the "roofing effect" (the inner lines of the AB system are taller than the outer lines), pointing toward each other.

The C3-Methine Proton ( ppm)

This proton is alpha to both the Carbonyl (deshielding) and the Bromine (deshielding).

-

Shift:

ppm. -

Multiplicity: Doublet of doublets (dd) or triplet (t), depending on the ring conformation and coupling to the two H4 protons.

-

Coupling:

and

The Ring Protons (Piperidinone Core)

-

H6 (N-CH2-Ring):

ppm. Deshielded by the Nitrogen. Often complex due to ring puckering. -

H4/H5:

ppm. Multiplets.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation (Critical for Resolution)

-

Solvent: Use CDCl3 (Chloroform-d) for standard analysis. Use DMSO-d6 if peaks overlap significantly in CDCl3 (DMSO often separates the

signals further). -

Concentration: 10–15 mg in 0.6 mL solvent. High concentration can cause viscosity broadening; low concentration loses the outer wings of the

quartets. -

Filtration: Filter through a cotton plug to remove inorganic salts (from the bromination step) which can cause line broadening.

Protocol 2: Running the 1H{19F} Experiment

Note: This requires a probe capable of tuning to both H and F (e.g., a "Broadband Fluorine" or H/F/C probe).

-

Tune/Match: Tune the 1H channel and the 19F channel.

-

Pulse Sequence: Select a standard proton sequence with heteronuclear decoupling (e.g., zg30 with decoupling turned on).

-

Decoupler Setup:

-

Set Decoupler Nucleus = 19F .

-

Set Decoupler Center (O2) = -70 ppm (approximate shift of

group). -

Set Decoupler Bandwidth = 20 ppm (broad enough to cover the

signal).

-

-

Acquisition: Acquire 16–32 scans.

-

Processing: Process with standard exponential multiplication (LB = 0.3 Hz).

Part 5: Visualization of the Logic Flow

The following diagram illustrates the decision-making process for assigning the spectra of fluorinated chiral lactams.

Caption: Logical workflow for deconvoluting the spectral complexity of fluorinated chiral lactams.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Detailed tables on H-F coupling constants).

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (2024). "Coupling to Fluorine." University of Wisconsin-Madison NMR Database. (Authoritative data on Geminal/Vicinal F-Coupling).

Comparative Reactivity Profile: 3-Chloro- vs. 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Executive Summary

In the optimization of piperidin-2-one scaffolds—common in CGRP receptor antagonists and cysteine protease inhibitors—the choice between chloro- and bromo-substituents at the

While 3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one offers superior kinetic profiles for nucleophilic substitutions (

This guide analyzes the physicochemical trade-offs, supported by mechanistic insights into the electron-withdrawing effect of the

Mechanistic Foundation: The "Trifluoroethyl Effect"

To understand the reactivity difference, one must first account for the unique electronic environment imposed by the 2,2,2-trifluoroethyl (TFE) group on the lactam nitrogen.

Inductive Withdrawal

The TFE group is strongly electron-withdrawing (

-

Consequence 1: The nitrogen lone pair is less available for resonance donation into the carbonyl.

-

Consequence 2: The carbonyl carbon becomes more electrophilic.[1]

-

Consequence 3: The

-protons (at C3) become significantly more acidic (

Halogen Impact (Cl vs. Br)

When a halogen is introduced at C3, the reactivity is governed by the interplay between the leaving group ability and the inductive destabilization from the N-TFE group.

| Feature | 3-Chloro Derivative | 3-Bromo Derivative | Mechanistic Driver |

| C-X Bond Length | ~1.77 Å | ~1.94 Å | Bromo is larger; bond is weaker. |

| Bond Dissociation Energy | ~80 kcal/mol | ~68 kcal/mol | Bromo undergoes homolytic cleavage easier (radical risk). |

| Leaving Group Ability | Moderate | Good | |

| Hard/Soft Character | Harder electrophile | Softer electrophile | Br reacts faster with soft nucleophiles (thiols, phosphines). |

Comparative Performance Data

The following data summarizes the reactivity trends observed in nucleophilic substitutions (e.g., amination or thiolation) typical for this scaffold.

Kinetic Profiles ( Reaction)

Reaction Conditions: 1.0 eq Halo-Lactam + 1.2 eq Benzylamine,

| Metric | 3-Chloro Analog | 3-Bromo Analog | Performance Note |

| > 12 hours | ~ 45 minutes | Br is ~16x faster in polar aprotic solvents. | |

| Yield (24h) | 65% (incomplete) | 92% | Cl often requires heating to 60°C to complete. |

| Side Product (Elimination) | < 2% | 5-10% | Br is prone to |

Stability & Storage

-

Chloro-Analog: Stable at room temperature for months. Can be purified on silica gel without degradation.

-

Bromo-Analog: Sensitive to light. Over time, it disproportionates or undergoes radical debromination if not stored in amber vials at -20°C.

Decision Workflow: Which Halogen to Choose?

This flowchart guides the selection process based on downstream application.

Figure 1: Decision tree for selecting between Chloro- and Bromo-lactam intermediates based on nucleophile type and scale.

Experimental Protocols

Synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Objective: Rapid generation of the reactive intermediate.

-

Reagents: 1-(2,2,2-trifluoroethyl)piperidin-2-one (1.0 eq), LiHMDS (1.1 eq), TMSCl (1.2 eq), NBS (1.1 eq).

-

Workflow:

-

Cool a solution of the lactam in dry THF to -78°C.

-

Add LiHMDS dropwise to generate the enolate. Stir for 30 min.

-

Add TMSCl to trap the enolate as the silyl ketene amidal (optional but improves regioselectivity).

-

Add NBS (N-bromosuccinimide) as a solution in THF.

-

Warm to 0°C and quench with saturated

.

-

-

Purification: Rapid filtration through a silica plug (Hexane/EtOAc). Do not distill.

-

Note: The N-TFE group stabilizes the enolate, but the product is sensitive. Use immediately.

Synthesis of 3-Chloro-1-(2,2,2-trifluoroethyl)piperidin-2-one

Objective: Generation of a stable building block.

-

Reagents: 1-(2,2,2-trifluoroethyl)piperidin-2-one (1.0 eq),

(Sulfuryl chloride, 1.1 eq). -

Workflow:

-

Dissolve lactam in DCM at 0°C.

-

Add

dropwise. (Note: The TFE group reduces the basicity of the amide, preventing N-chlorination). -

Stir at room temperature for 2 hours.

-

Quench with saturated

.

-

-

Purification: Standard silica gel chromatography. The product is a stable white solid/oil.

Reaction Coordinate Analysis

The following diagram illustrates the energy landscape differences. The Bromo-analog has a lower activation energy (

Figure 2: Simplified reaction coordinate comparing the activation energy barriers for nucleophilic substitution.

References

-

Vertex Pharmaceuticals. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. US Patent 8,754,096.[2] Link

-

BenchChem. (2025).[3] Chloro vs. Bromo: A Comparative Guide to Reactivity in Cross-Coupling Reactions. Link

-

K. N. Houk, et al. (1999). The Origins of Regio- and Stereoselectivity in Acid-Promoted Reactions of alpha-Lactams. Journal of Organic Chemistry, 64, 3830-3837. Link

-

T. Cytlak, et al. (2025).[4] Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802.[4] Link

-

BOC Sciences. (2025). 1-(2,2,2-trifluoroethyl)piperazine and derivatives: Product Specifications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one proper disposal procedures

Topic: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one Proper Disposal Procedures

Executive Summary & Hazard Context

To: Laboratory Operations / EHS Leads / Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Critical Disposal Protocol for Fluorinated-Brominated Lactams

Operational Directive: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is not a standard organic waste. It is a poly-halogenated lactam containing both bromine and a trifluoroethyl moiety. Standard disposal methods for non-halogenated organics (e.g., fuel blending) are strictly prohibited .

The "Why" (Scientific Causality):

-

Hydrofluoric Acid (HF) Generation: Upon thermal decomposition or standard combustion, the trifluoroethyl group releases Hydrogen Fluoride (HF). Standard incinerators lacking specific caustic scrubbers will suffer refractory damage and release toxic emissions.

-

Alkylating Potential: The

-bromo lactam motif renders this compound an alkylating agent. It poses a contact hazard (skin/eye irritant) and potential sensitization risk, requiring containment superior to standard solvents.

Technical Hazard Profile & Storage

Before disposal, the compound must be stabilized and segregated correctly.

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | High Halogen Content: Requires specialized incineration. | |

| Reactivity Class | Alkylating Agent: Avoid skin contact; use double-gloving. | |

| Incompatibility | Strong Bases, Oxidizers | Risk of Exothermic Elimination: Do not mix with caustic waste streams (e.g., NaOH, KOH). |

| Decomposition | Toxic Fumes: Releases HBr, HF, and NOx upon heating. |

Self-Validating Storage Protocol

-

Container: Borosilicate glass or High-Density Polyethylene (HDPE). Avoid standard LDPE wash bottles for long-term storage as halogenated organics can permeate them.

-

Headspace: Leave 10% headspace to accommodate potential off-gassing if minor hydrolysis occurs (HBr generation).

-

Visual Check: If the liquid turns orange/brown, free bromine (

) or HBr is liberating. Vent cap cautiously in a fume hood.

Disposal Workflow: The "Chain of Custody"

This workflow ensures compliance with EPA RCRA standards (typically D001/F-listed logic depending on usage) and protects downstream disposal facility infrastructure.

Step 1: Segregation (The Critical Control Point)

-

Do NOT pour into the "General Organic Waste" carboy.

-

Do NOT mix with non-halogenated solvents (Acetone, Ethanol).

-

Action: Designate a specific satellite accumulation container labeled: "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE."

Step 2: Labeling & Waste Coding

Accurate labeling prevents rejection by the Treatment, Storage, and Disposal Facility (TSDF).

-

Primary Constituent: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

-

Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

-

RCRA Considerations:

-

If used as a solvent (rare): F002 (Spent Halogenated Solvent).[1]

-

If unused commercial chemical product: Check for P/U codes (unlikely for this specific catalog number, usually defaults to characteristic waste).

-

Universal Default: Manage as Hazardous Waste (Halogenated) .

-

Step 3: Professional Disposal (Incineration)

-

Method: High-Temperature Incineration with Acid Gas Scrubbing.

-

Specification: The incinerator must be rated for Fluorinated Compounds . The facility must be notified of the trifluoroethyl group to adjust their scrubber pH (caustic injection) to neutralize HF.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this compound versus standard organics.

Figure 1: Critical path for segregation and disposal. Note the specific requirement for "Contains Fluorine" labeling to protect downstream infrastructure.

Emergency Contingencies (Spill Procedures)

If a spill occurs (

-

Evacuate & Ventilate: Clear the immediate area. Vapors may be irritating.[2][3]

-

PPE Upgrade: Wear Silver Shield/4H laminate gloves or double-layered nitrile (standard nitrile degrades quickly with halogenated organics). Wear a full-face respirator if outside a fume hood.[2]

-

Absorb: Use a non-combustible mineral absorbent (Vermiculite or Clay).

-

Do NOT use paper towels (combustible).

-

-

Decontamination: Wash the surface with a dilute surfactant solution.

-

Disposal of Debris: Bag all absorbent materials and gloves into a heavy-duty hazardous waste bag. Label as "Solid Debris Contaminated with Halogenated Organics."

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.